Pentaerythritol tetrakis(2-mercaptoacetate)
Overview
Description
Pentaerythritol tetrakis(2-mercaptoacetate) is an organic compound with the molecular formula C13H20O8S4. It is a derivative of pentaerythritol, where the hydroxyl groups are replaced by thioglycolate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Pentaerythritol tetrakis(2-mercaptoacetate) (PTMA), also known as Pentaerythritol tetrathioglycolate, is primarily used as an organic intermediate . It is often used in the synthesis of various organic compounds, serving as a key reactant in these processes .
Mode of Action
The mode of action of PTMA is primarily through its role as a reactant in various chemical reactions. It is used in the synthesis of other compounds, where it reacts with other substances to form new products . For example, it can be used in the synthesis of slightly cross-linked lithium borate containing single ion-conducting polymer (LBSIP) as a bifunctional binder for lithium sulfur batteries .
Biochemical Pathways
As an organic intermediate, PTMA is involved in various biochemical pathways depending on the specific reactions it is used in. For instance, in the synthesis of LBSIP, it participates in the thiol-ene click reaction .
Result of Action
The result of PTMA’s action is the formation of new compounds through chemical reactions. For example, in the synthesis of LBSIP, PTMA reacts with other substances to form a new compound that has potential applications in lithium sulfur batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol tetrakis(2-mercaptoacetate) can be synthesized through the esterification of pentaerythritol with thioglycolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods: In industrial settings, the production of pentaerythritol tetrathioglycolate involves large-scale esterification processes. The raw materials, pentaerythritol and thioglycolic acid, are mixed in a reactor with a catalyst. The reaction is maintained at a controlled temperature and pressure to ensure maximum yield. After the reaction is complete, the product is purified and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol tetrakis(2-mercaptoacetate) undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to form pentaerythritol and thioglycolic acid.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups.
Major Products Formed:
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Pentaerythritol and thioglycolic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentaerythritol tetrakis(2-mercaptoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol groups.
Industry: The compound is used in the production of adhesives, coatings, and resins due to its reactive thiol groups.
Comparison with Similar Compounds
Pentaerythritol tetranitrate: An explosive compound with similar structural features but different functional groups.
Pentaerythritol tetraacrylate: Used in polymer chemistry for the production of cross-linked polymers.
Pentaerythritol tetrakis(3-mercaptopropionate): Similar in structure but with different thiol-containing groups.
Uniqueness: Pentaerythritol tetrakis(2-mercaptoacetate) is unique due to its specific combination of thiol and ester groups, which provide distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8S4/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25/h22-25H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDUCNPHDIMQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064989 | |
Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10193-99-4 | |
Record name | Pentaerythritol tetrakis(2-mercaptoacetate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10193-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 65476 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaerythritol tetrathioglycolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pentaerythritol tetrathioglycolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-mercapto-, 1,1'-[2,2-bis[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCURE PETMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R0OK7GPK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentaerythritol tetrathioglycolate impact the crosslinking reaction with copolymers containing pendant cyclic iminoethers compared to other thiols?
A1: The research [] investigates the crosslinking ability of different thiols, including Pentaerythritol tetrathioglycolate (PETT), with copolymers containing pendant cyclic iminoethers. The study found that the reactivity of the thiols towards the cyclic iminoethers followed the order: 6-(N,N-dibutyl)amino-1,3,5-triazine-2,4-dithiol (DBDT) > 4,4′-oxydi(benzenedithiol) (OBDT) > PETT. This suggests that PETT exhibits lower reactivity compared to DBDT and OBDT in this specific reaction. The authors attribute the reactivity differences to the steric hindrance of the thiol groups.
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